molecular formula C7H7NO3 B582463 3-NITROBENZYL-D6 ALCOHOL CAS No. 1219795-18-2

3-NITROBENZYL-D6 ALCOHOL

Cat. No.: B582463
CAS No.: 1219795-18-2
M. Wt: 159.174
InChI Key: CWNPOQFCIIFQDM-NVSFMWKBSA-N
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Description

3-Nitrobenzyl-d6 alcohol (CAS RN: 1219795-18-2) is a deuterated derivative of 3-nitrobenzyl alcohol, where six hydrogen atoms in the benzyl group are replaced with deuterium (D). Its molecular formula is C₇H₅D₆NO₃, with a molecular weight of 159.17 g/mol and 99 atom% deuterium purity . Structurally, it consists of a benzyl alcohol backbone with a nitro (-NO₂) group at the 3-position (meta) and deuterium substitution at the methylene (-CD₂OH) group. This isotopic labeling makes it valuable in NMR spectroscopy and kinetic studies, where reduced proton interference and isotope effects are critical .

Properties

CAS No.

1219795-18-2

Molecular Formula

C7H7NO3

Molecular Weight

159.174

IUPAC Name

dideuterio-(2,3,4,6-tetradeuterio-5-nitrophenyl)methanol

InChI

InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i1D,2D,3D,4D,5D2

InChI Key

CWNPOQFCIIFQDM-NVSFMWKBSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CO

Synonyms

3-NITROBENZYL-D6 ALCOHOL

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzyl-d6 alcohol typically involves the reduction of 3-nitrobenzaldehyde-d6. The reduction can be carried out using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol. The reaction is usually performed at room temperature and monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of 3-nitrobenzaldehyde-d6 using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 3-nitrobenzyl-d6 alcohol can be reduced to 3-aminobenzyl-d6 alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: It can be oxidized to 3-nitrobenzaldehyde-d6 using oxidizing agents such as pyridinium chlorochromate (PCC).

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

    Reduction: 3-aminobenzyl-d6 alcohol

    Oxidation: 3-nitrobenzaldehyde-d6

    Substitution: Various substituted benzyl-d6 alcohol derivatives

Scientific Research Applications

Chemistry: 3-nitrobenzyl-d6 alcohol is widely used as a matrix in mass spectrometry, particularly in fast atom bombardment (FAB) and secondary ion mass spectrometry (SIMS). Its deuterated form helps in distinguishing between different isotopic species in complex mixtures.

Biology: In biological research, it is used as an isotopic tracer to study metabolic pathways and enzyme mechanisms. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, allowing for precise tracking of the compound within biological systems.

Medicine: Although not directly used as a therapeutic agent, this compound plays a crucial role in drug development and pharmacokinetic studies. It helps in understanding the metabolism and distribution of drugs within the body.

Industry: In the industrial sector, it is used in the synthesis of deuterated compounds, which are essential in various applications, including the development of new materials and the study of reaction mechanisms.

Mechanism of Action

The primary mechanism of action of 3-nitrobenzyl-d6 alcohol in analytical applications involves its role as an isotopic label. The deuterium atoms provide a unique mass signature that can be easily detected using mass spectrometry. This allows for the precise quantification and identification of compounds in complex mixtures. In biological systems, the deuterium atoms do not significantly alter the chemical properties of the compound, making it an ideal tracer for studying metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 3-nitrobenzyl-d6 alcohol with its non-deuterated analog and positional isomers:

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Nitro Position Deuterium Content Melting Point (°C) Key Applications
This compound C₇H₅D₆NO₃ 159.17 1219795-18-2 3 99 atom% D N/A NMR spectroscopy, isotopic labeling
3-Nitrobenzyl Alcohol C₇H₇NO₃ 153.13 619-73-8 3 None N/A Organic synthesis, intermediates
4-Nitrobenzyl Alcohol C₇H₇NO₃ 153.13 619-73-8 4 None 92–94 Pharmaceuticals, dye synthesis
2-Nitrobenzyl Alcohol C₇H₇NO₃ 153.13 612-25-9 2 None N/A Photolabile protecting groups
5-Methyl-2-nitrobenzyl alcohol C₈H₉NO₃ 167.16 66424-92-8 2 (with methyl) None N/A Chemical intermediates
Key Observations:
  • Deuterium Impact: The deuterated form (3-nitrobenzyl-d6) has a 6 g/mol higher molecular weight than its non-deuterated counterpart due to isotopic substitution. This substitution reduces vibrational energy, making it useful in kinetic isotope effect studies .
  • Positional Isomerism : The nitro group’s position (ortho, meta, para) significantly affects reactivity. For example, 2-nitrobenzyl alcohol undergoes intramolecular reactions under acidic conditions, forming azoxybenzene derivatives, while 4-nitrobenzyl alcohol remains inert under similar conditions .

Reactivity and Stability

Acidic Conditions:
  • 2-Nitrobenzyl Alcohol : Reacts with toluene under acidic reflux to form di-(o-nitrobenzyl)azoxybenzene-o,o'-dicarboxylate and indazolone derivatives due to intramolecular nucleophilic participation by the nitro group .
  • 3- and 4-Nitrobenzyl Alcohols: Limited reactivity under similar conditions. The meta and para positions lack the proximity required for intramolecular interactions, making them more stable .
Isotope Effects:
  • The C-D bond in this compound is stronger than the C-H bond in non-deuterated analogs, leading to slower reaction kinetics in processes involving bond cleavage. This property is exploited in mechanistic studies .

Cost and Availability

  • This compound : Priced at JPY 44,000 per 100 mg (99% purity), reflecting the high cost of deuterium enrichment .
  • 4-Nitrobenzyl Alcohol: More economical at JPY 25,000 per 500 g (>98% purity) .

Research Findings and Trends

  • Position-Dependent Reactivity : Studies highlight that ortho-nitro compounds exhibit unique reactivity due to steric and electronic effects, whereas meta and para derivatives are less reactive .
  • Deuterium in Drug Development : The use of deuterated analogs like this compound is rising in drug discovery to improve metabolic stability and reduce toxicity .

Q & A

How can the synthesis of 3-Nitrobenzyl-d6 alcohol be optimized to ensure high isotopic purity and yield?

Answer:
Deuterated compounds like this compound require precise control of reaction conditions to avoid isotopic dilution. Key steps include:

  • Deuterated Reagents : Use deuterium-enriched solvents (e.g., D2O) and deuterated reducing agents (e.g., NaBD4) to minimize proton exchange during synthesis .
  • Catalytic Selectivity : Employ palladium or platinum catalysts under inert atmospheres to reduce nitro groups while preserving deuterium labeling .
  • Purification : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes non-deuterated byproducts. Isotopic purity (>98%) is confirmed using NMR (deuterium splitting patterns) and high-resolution mass spectrometry (HRMS) .

What advanced analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS with Isotopic Dilution : Use this compound as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calibration curves (1–100 ng/mL) should account for matrix effects (e.g., plasma ion suppression) by normalizing analyte/IS peak area ratios .
  • Deuterium Retention Check : Monitor deuterium loss during ionization via HRMS. Adjust source temperature (<300°C) to prevent in-source fragmentation of the deuterated methyl group (CD2OH) .

How do isotopic effects influence the reaction kinetics of this compound compared to its non-deuterated analog?

Answer:
Deuterium substitution alters reaction rates due to kinetic isotope effects (KIE):

  • Acid-Catalyzed Reactions : The O–D bond in this compound has a higher bond dissociation energy than O–H, slowing esterification or acetylation. KIE values (k_H/k_D ≈ 2–6) are calculated via comparative kinetic studies under controlled pH and temperature .
  • Radical Reactions : Deuterium reduces hydrogen abstraction rates in radical-mediated oxidations, as observed in electron paramagnetic resonance (EPR) studies .

How can researchers resolve contradictory data in NMR spectra of this compound?

Answer:
Common contradictions and solutions:

  • Unexpected Splitting : Residual protiated impurities (e.g., CH2OH instead of CD2OH) cause split peaks. Re-purify via recrystallization (ethanol/water) and validate with ²H-decoupled ¹³C NMR .
  • Solvent Artifacts : Deuterochloroform (CDCl3) may exchange protons with the hydroxyl group. Use DMSO-d6 to stabilize the alcohol and suppress exchange broadening .

What experimental design considerations are critical for stability studies of this compound?

Answer:

  • Accelerated Degradation Tests : Expose the compound to stressors (40–60°C, UV light, pH 3–9) and quantify degradation products via HPLC-UV. Degradation pathways (e.g., nitro group reduction to amine) are identified using LC-HRMS .
  • Isotopic Stability : Confirm deuterium retention during storage (4°C, argon atmosphere) using isotopic ratio mass spectrometry (IRMS) .

How does the deuterated methyl group (CD2OH) affect solubility and crystallinity compared to the non-deuterated form?

Answer:

  • Solubility : Deuterated compounds exhibit lower solubility in polar solvents (e.g., water) due to stronger hydrogen-bonding interactions. Solubility parameters are determined via shake-flask method (logP comparison) .
  • Crystallinity : Deuterium enhances crystal lattice stability, as shown by higher melting points (e.g., this compound vs. non-deuterated analog). Single-crystal X-ray diffraction confirms structural differences .

What strategies mitigate isotopic interference in trace analysis using this compound as an internal standard?

Answer:

  • Chromatographic Separation : Optimize LC gradients to resolve this compound from its protiated form. Use C18 columns with 0.1% formic acid in mobile phases .
  • MS/MS Specificity : Select precursor-to-product ion transitions unique to the deuterated compound (e.g., m/z 159 → 123) to avoid cross-talk with non-deuterated analogs .

How can researchers validate the isotopic purity of this compound across batches?

Answer:

  • Multiplexed Analysis : Combine ¹H NMR (absence of CH2OH signals), ²H NMR (quantitative deuterium integration), and IRMS (δ²H vs. Vienna Standard Mean Ocean Water) .
  • Batch-to-Batch Consistency : Use statistical process control (SPC) charts to monitor isotopic purity (mean ± 2σ) across synthetic batches .

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